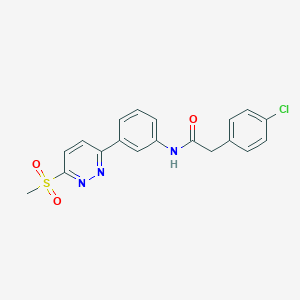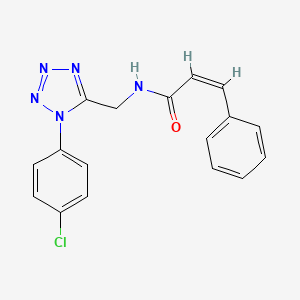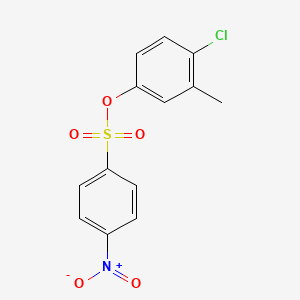![molecular formula C23H20ClFN6O2S B3410584 N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide CAS No. 897758-78-0](/img/structure/B3410584.png)
N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide
描述
The compound “N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a carbamoyl group, a sulfanyl group, a triazolo[4,3-b]pyridazine ring, and a fluorobenzamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .科学研究应用
Transition Metal-Catalyzed Cross-Coupling Reactions
The compound’s structure suggests potential reactivity at the benzylic position, which is often involved in transition metal-catalyzed cross-coupling reactions. Specifically, Suzuki–Miyaura (SM) coupling is a powerful method for forming carbon–carbon bonds. SM coupling utilizes organoboron reagents, and the stability and reactivity of these reagents play a crucial role . The compound’s unique structure could make it an interesting candidate for such reactions.
Boron Reagents for Suzuki–Miyaura Coupling
The compound’s sulfanyl and triazolopyridazine moieties resemble boron-containing fragments used in SM coupling. Investigating its compatibility with various boron reagents (e.g., boronic acids, boronate esters) could reveal its potential as a novel coupling partner .
Protodeboronation Strategies
Protodeboronation involves removing the boron moiety from an organoboron compound. Investigating whether this compound undergoes protodeboronation selectively (e.g., using less nucleophilic boron ate complexes) could be valuable .
Arylation and Benzylic Position Reactivity
Considering the benzylic position, this compound might participate in arylation reactions. Understanding its reactivity (e.g., SN1 pathways) at this position could lead to novel synthetic strategies .
属性
IUPAC Name |
N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN6O2S/c1-14-2-7-17(12-18(14)24)27-21(32)13-34-22-9-8-19-28-29-20(31(19)30-22)10-11-26-23(33)15-3-5-16(25)6-4-15/h2-9,12H,10-11,13H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXLLYLEPRKTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B3410506.png)
![4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3410511.png)
![4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3410516.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B3410524.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B3410530.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B3410543.png)


![4-fluoro-N-{2-[6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide](/img/structure/B3410557.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methyl-4-nitrobenzamide](/img/structure/B3410579.png)
![N-{2-[6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410580.png)
![N-{2-[6-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B3410588.png)

![(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3410601.png)